1-[1-[(E)-2-methylbut-2-enyl]piperidin-4-yl]-N-(pyridin-3-ylmethyl)piperidine-3-carboxamide
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Overview
Description
1-[1-[(E)-2-methylbut-2-enyl]piperidin-4-yl]-N-(pyridin-3-ylmethyl)piperidine-3-carboxamide is a complex organic compound featuring a piperidine ring system
Preparation Methods
The synthesis of 1-[1-[(E)-2-methylbut-2-enyl]piperidin-4-yl]-N-(pyridin-3-ylmethyl)piperidine-3-carboxamide typically involves multi-step organic reactions. The synthetic route may include:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the (E)-2-methylbut-2-enyl group: This step may involve alkylation reactions using reagents like alkyl halides.
Attachment of the pyridin-3-ylmethyl group: This can be done through nucleophilic substitution reactions.
Formation of the carboxamide group: This step involves the reaction of an amine with a carboxylic acid derivative.
Industrial production methods would scale up these reactions, optimizing conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Chemical Reactions Analysis
1-[1-[(E)-2-methylbut-2-enyl]piperidin-4-yl]-N-(pyridin-3-ylmethyl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially forming ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups to alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce new functional groups, altering the compound’s properties.
Common reagents and conditions for these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures.
Scientific Research Applications
1-[1-[(E)-2-methylbut-2-enyl]piperidin-4-yl]-N-(pyridin-3-ylmethyl)piperidine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in targeting neurological pathways.
Biological Research: The compound’s interactions with cellular receptors make it a candidate for studying signal transduction and receptor binding.
Industrial Applications: It may be used in the synthesis of more complex molecules or as an intermediate in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action for 1-[1-[(E)-2-methylbut-2-enyl]piperidin-4-yl]-N-(pyridin-3-ylmethyl)piperidine-3-carboxamide involves its binding to specific molecular targets, such as neurotransmitter receptors. This binding can modulate receptor activity, influencing cellular signaling pathways and physiological responses. The exact pathways and targets depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar compounds to 1-[1-[(E)-2-methylbut-2-enyl]piperidin-4-yl]-N-(pyridin-3-ylmethyl)piperidine-3-carboxamide include other piperidine derivatives and pyridine-containing molecules. These compounds may share structural features but differ in their functional groups or substituents, leading to variations in their biological activity and applications. Examples include:
Piperidine derivatives: Compounds like piperine and piperidine alkaloids.
Pyridine-containing molecules: Compounds such as nicotinamide and pyridoxine.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for targeted biological interactions.
Properties
IUPAC Name |
1-[1-[(E)-2-methylbut-2-enyl]piperidin-4-yl]-N-(pyridin-3-ylmethyl)piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N4O/c1-3-18(2)16-25-12-8-21(9-13-25)26-11-5-7-20(17-26)22(27)24-15-19-6-4-10-23-14-19/h3-4,6,10,14,20-21H,5,7-9,11-13,15-17H2,1-2H3,(H,24,27)/b18-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYRFULJYFCRXRU-JFQJCAQQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)CN1CCC(CC1)N2CCCC(C2)C(=O)NCC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/CN1CCC(CC1)N2CCCC(C2)C(=O)NCC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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